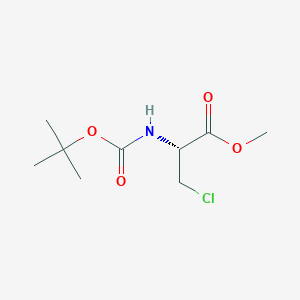

Methyl N-boc-3-chloro-L-alaninate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl N-boc-3-chloro-L-alaninate is typically synthesized through a series of chemical reactions involving the protection of the amino group, chlorination, and esterification. The process often begins with the protection of the amino group of L-alanine using a tert-butoxycarbonyl (Boc) group. This is followed by chlorination of the resulting compound and subsequent esterification to form the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl N-boc-3-chloro-L-alaninate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild heating.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chloro-L-alanine and methanol.

Deprotection: 3-chloro-L-alanine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl N-Boc-3-chloro-L-alaninate serves as an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its unique structure allows for selective reactions, making it valuable in creating complex molecules.

Medicinal Chemistry

This compound is utilized in the development of novel drugs, particularly those targeting specific enzymes or receptors. Its chlorinated structure enhances reactivity, facilitating the formation of compounds with desired biological activities.

Biological Studies

Researchers employ this compound to investigate enzyme mechanisms and protein interactions. Its ability to modify amino acids allows for the study of protein function and structure.

Industrial Applications

In industry, this compound is used for producing specialty chemicals and materials, leveraging its chemical properties for various applications in manufacturing processes.

Case Studies

Wirkmechanismus

The mechanism of action of Methyl N-boc-3-chloro-L-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, leading to the formation of bioactive peptides. It can also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- Methyl N-boc-3-chloro-D-alaninate

- Methyl N-boc-3-chloro-L-serinate

- Methyl N-boc-3-chloro-L-threoninate

Comparison: Methyl N-boc-3-chloro-L-alaninate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and research .

Biologische Aktivität

Methyl N-boc-3-chloro-L-alaninate (CAS 651035-84-6) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, particularly focusing on its role as an intermediate in peptide synthesis and its implications in treating various diseases.

This compound is characterized by:

- Chemical Formula : CHClNO

- Molecular Weight : 177.63 g/mol

- Structure : Contains a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its use in peptide synthesis.

The biological activity of this compound primarily involves its role as a substrate for enzymes involved in peptide synthesis. It facilitates the formation of bioactive peptides by participating in various biochemical pathways. The compound can also interact with cellular receptors and enzymes, modulating their activity, which leads to diverse biological effects such as:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects against certain bacterial strains, including Gram-negative bacteria. The presence of the chloro group enhances its bioactivity compared to standard alanine derivatives .

- Anticancer Potential : The compound has been investigated for its potential in cancer treatment. Its ability to act as a building block for peptides that can inhibit tumor growth has been highlighted in several studies .

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its applications include:

- Peptide Synthesis : It is used extensively as an intermediate for synthesizing peptides that have therapeutic potentials, including those targeting cancer and inflammatory diseases.

- Antimicrobial Agents : The compound's derivatives have shown promise as antimicrobial agents, particularly against pathogens associated with respiratory infections and cystic fibrosis .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUXVOGTPPDPQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479475 | |

| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651035-84-6 | |

| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.